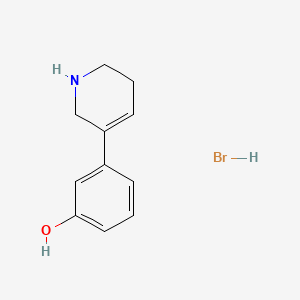
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩は、化学式C11H15NO·HBrを持つ化学化合物です。フェノール基とテトラヒドロピリジン環を含む独特の構造で知られています。 この化合物は、その興味深い化学的性質と潜在的な生物学的活性のために、さまざまな科学研究に応用されています .
準備方法
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩の合成は、通常、3-(1,2,5,6-テトラヒドロピリジン-3-イル)フェノールと臭化水素酸の反応によって行われます。反応条件は、目的の生成物が高純度で得られるように、温度とpHを注意深く制御する必要があります。 工業生産方法では、同様の反応条件を使用する大規模合成が、効率と収率を最適化して行われることがあります .
化学反応の分析
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を生成します。
還元: 還元反応は、この化合物をより飽和した誘導体に変換することができます。
置換: フェノール基は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ニトロ化用の硝酸などの求電子剤があります。
科学研究応用
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩は、いくつかの科学研究応用を持っています。
化学: より複雑な有機分子の合成のための出発物質として使用されます。
生物学: 研究者は、酵素や受容体との相互作用を含む、生物系への潜在的な影響を研究しています。
医学: 抗炎症作用や神経保護作用などの潜在的な治療効果について調査されています。
科学的研究の応用
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物は、これらの標的の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 関与する正確な経路は、その使用の特定の状況と研究対象の生物系によって異なります .
類似化合物との比較
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩は、次のような他の類似化合物と比較することができます。
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール塩酸塩: 構造は似ていますが、対イオンが異なります。
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール硫酸塩: 構造は似ていますが、対イオンが異なり、溶解性と反応性が異なる可能性があります。
3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール酢酸塩: 構造は似ていますが、エステル基が異なります。3-(1,2,5,6-テトラヒドロ-3-ピリジニル)フェノール臭化水素酸塩のユニークな点は、特定の対イオン(臭化水素酸塩)であり、これはその溶解性、反応性、生物学的活性を影響を与える可能性があります.
生物活性
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide (CAS# 83010-42-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.
- Molecular Formula : C11H14BrNO
- Molecular Weight : 256.14 g/mol
- SMILES Notation : [H+].C2=C(C1=CCCNC1)C=CC=C2O.[Br-]
- InChIKey : GBGTZARQIFVLPE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in purine metabolism, which can be crucial for the treatment of certain cancers and infections.
Anticancer Activity
Research has indicated that derivatives of phenolic compounds can exhibit anticancer properties. For instance, a study focusing on similar phenolic structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) without affecting non-cancerous cells like primary PBMCs . This selectivity is critical for developing targeted cancer therapies.
Antimicrobial Properties
Phenolic compounds are known for their antimicrobial properties. A related study highlighted the effectiveness of phenolic derivatives against Mycobacterium tuberculosis (Mt PNP), showcasing an IC50 value as low as 4 nM. This suggests a potential role for phenol hydrobromide in treating tuberculosis .
Study on Structure-Activity Relationship (SAR)
A comprehensive study on the SAR of phenolic compounds revealed that specific substitutions on the phenolic ring could enhance biological activity. For example:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | hPNP | 19 |
| Compound B | Mt PNP | 4 |
| Compound C | T-cell lines | 9 |
This table illustrates how modifications can significantly impact the efficacy of these compounds against various biological targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the behavior of phenol hydrobromide in biological systems. Reports indicate that compounds with similar structures exhibited favorable pharmacokinetic profiles, including good oral bioavailability and acceptable clearance rates. For instance, one compound showed a clearance rate of 82.7 mL/h/kg after intravenous administration . Moreover, toxicity assessments in animal models indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
特性
CAS番号 |
83010-42-8 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC名 |
3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |
InChIキー |
GBGTZARQIFVLPE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(=C1)C2=CC(=CC=C2)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















